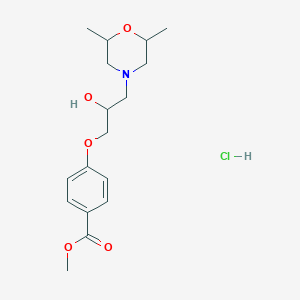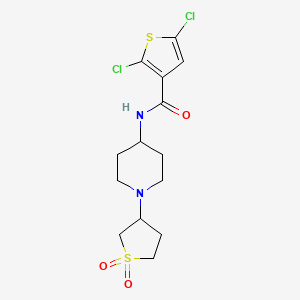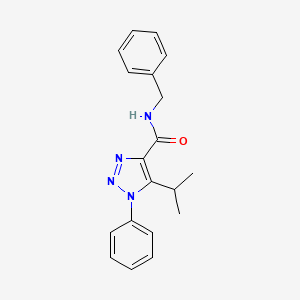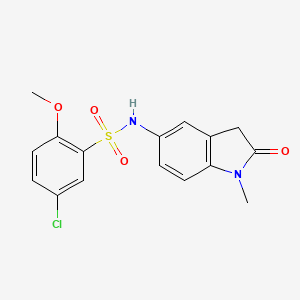![molecular formula C20H22FN3O3S2 B2445981 N-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-3-氟-4-甲氧基苯磺酰胺 CAS No. 1797057-66-9](/img/structure/B2445981.png)
N-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-3-氟-4-甲氧基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 发现: 与标准参考药物相比,新合成的苯并噻唑衍生物对结核分枝杆菌表现出更好的抑制效力。各种合成途径,包括重氮偶联、Knoevenagel缩合和微波照射,被用来制备这些衍生物。 此外,分子对接研究探索了它们与靶酶DprE1的相互作用 .
- 评价: 对该化合物的一些衍生物进行了抗增殖活性评价,以检测其对人癌细胞系(MGC-803、HepG-2、T24和NCI-H460)和正常细胞系(HL-7702)的活性。 其中大部分表现出强大的细胞毒性 .
抗结核活性
抗癌特性
抗HIV活性
抗菌潜力
总之,N-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-3-氟-4-甲氧基苯磺酰胺在多个科学领域都具有广阔的前景,从结核病治疗到潜在的抗癌和抗HIV应用。 研究人员继续探索其性质和机制,以充分发挥其潜力 . 如果你需要更多信息或有其他问题,请随时提问!😊
作用机制
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms such as pain and swelling .
Result of Action
The compound’s action results in a significant reduction in inflammation . Specifically, it has been shown to inhibit COX-1 and COX-2, leading to a decrease in the production of prostaglandins . This results in a decrease in inflammation and associated symptoms .
属性
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-13-14-8-10-24(11-9-14)20-23-17-4-2-3-5-19(17)28-20/h2-7,12,14,22H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJCCFFTAPTQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)
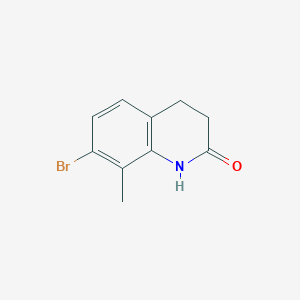
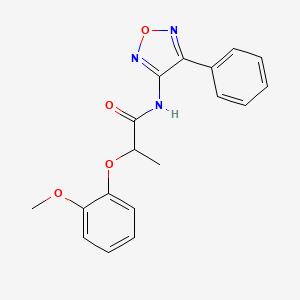
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2445904.png)
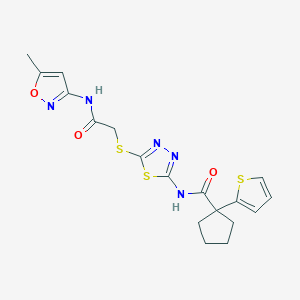
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
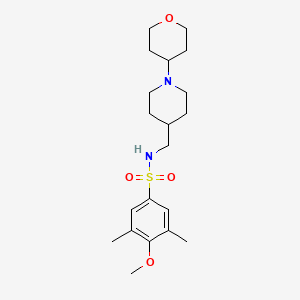

![2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE](/img/structure/B2445913.png)
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)
